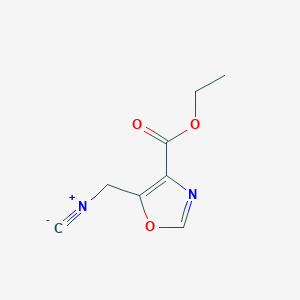
4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine (DMPP) is a synthetic pyrimidine analog that has been extensively studied in the past few decades. It has been used in scientific research applications, such as in medicinal chemistry, drug discovery, and biochemistry. DMPP is also used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of drugs.
Scientific Research Applications
4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine has been used in numerous scientific research applications. In medicinal chemistry, 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine is used to study the structure-activity relationships of drugs and to identify potential drug candidates. In drug discovery, 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine is used to identify novel drug targets and to study the pharmacology of existing drugs. In biochemistry, 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine is used to study enzyme kinetics and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine is not well understood. However, it is believed that 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine binds to the active site of enzymes, disrupting the normal functioning of the enzyme. This can result in the inhibition of enzymatic activity, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine are not fully understood. However, studies have shown that 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine can inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine has been shown to inhibit the activity of other enzymes, such as those involved in DNA replication and repair, as well as those involved in cell signaling.
Advantages and Limitations for Lab Experiments
The use of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it readily available for research purposes. Second, it is relatively inexpensive, making it affordable for most research laboratories. Finally, it is relatively stable, making it easy to store and use in experiments.
However, there are several limitations to using 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine in laboratory experiments. First, the mechanism of action of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine is not well understood, making it difficult to predict the outcome of experiments. Second, 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine can have unpredictable effects on biochemical and physiological processes, making it difficult to control the results of experiments. Finally, 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine is not approved for use in humans, making it difficult to translate the results of experiments to clinical applications.
Future Directions
The use of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine in scientific research has the potential to provide insights into the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. In the future, researchers may explore the use of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine in drug discovery and development, as well as in the study of enzyme inhibition and enzyme kinetics. Additionally, researchers may explore the use of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine in the study of cell signaling and DNA replication and repair. Finally, researchers may explore the use of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine in the development of novel therapeutic agents.
Synthesis Methods
4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine can be synthesized via a multi-step process. The first step involves the formation of the pyrimidine ring. This is accomplished by reacting 2,3-dimethylphenol with ethyl acetoacetate in the presence of sodium ethoxide. The reaction is then followed by the addition of phenylacetylene, which forms the 2-phenylpyrimidine ring. The final step involves the addition of methoxybenzene to the pyrimidine ring, forming 4-(2,3-dimethylphenoxy)-5-methoxy-2-phenylpyrimidine.
properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-5-methoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-7-11-16(14(13)2)23-19-17(22-3)12-20-18(21-19)15-9-5-4-6-10-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJLAXHPXIEUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=NC=C2OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde](/img/structure/B2901452.png)
![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)
![2-(benzylthio)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2901456.png)


![Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate](/img/structure/B2901460.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2901464.png)



![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2901474.png)
![N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2901475.png)